N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-oxopiperidine-4-carboxamide N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-oxopiperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034225-73-3
VCID: VC7380681
InChI: InChI=1S/C17H22F3N5O2/c1-10-22-13(17(18,19)20)9-14(23-10)25-6-3-12(4-7-25)24-16(27)11-2-5-21-15(26)8-11/h9,11-12H,2-8H2,1H3,(H,21,26)(H,24,27)
SMILES: CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCNC(=O)C3)C(F)(F)F
Molecular Formula: C17H22F3N5O2
Molecular Weight: 385.391

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-oxopiperidine-4-carboxamide

CAS No.: 2034225-73-3

Cat. No.: VC7380681

Molecular Formula: C17H22F3N5O2

Molecular Weight: 385.391

* For research use only. Not for human or veterinary use.

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-oxopiperidine-4-carboxamide - 2034225-73-3

Specification

CAS No. 2034225-73-3
Molecular Formula C17H22F3N5O2
Molecular Weight 385.391
IUPAC Name N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-oxopiperidine-4-carboxamide
Standard InChI InChI=1S/C17H22F3N5O2/c1-10-22-13(17(18,19)20)9-14(23-10)25-6-3-12(4-7-25)24-16(27)11-2-5-21-15(26)8-11/h9,11-12H,2-8H2,1H3,(H,21,26)(H,24,27)
Standard InChI Key SDVGMQSEPVPFHA-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCNC(=O)C3)C(F)(F)F

Introduction

Synthesis and Derivatives

2.1 Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrimidine core through cyclization reactions.

  • Functionalization with trifluoromethyl and methyl groups.

  • Coupling with piperidine derivatives to introduce the desired side chains.

2.2 Derivatives
Several derivatives of this compound have been synthesized by modifying functional groups to explore their biological activities .

Biological Activity

4.1 Pharmacological Profile
This compound has been studied for its biological activity, particularly as a potential modulator of enzymatic or receptor pathways:

  • It may interact with monoamine transporters, such as dopamine or norepinephrine transporters, based on structural similarities to other piperidine derivatives .

  • Its trifluoromethyl substitution suggests potential for high binding affinity due to increased hydrophobic interactions.

4.2 Potential Applications
The compound is being explored for:

  • Neurological Disorders: Due to its structural resemblance to compounds targeting neurotransmitter transporters.

  • Anti-inflammatory Agents: Piperidine derivatives are known for their anti-inflammatory properties.

Research Findings

Recent studies have highlighted the following:

  • The compound exhibits moderate to high binding affinity for specific biological targets when tested in vitro .

  • Structural modifications can lead to enhanced activity or selectivity against certain receptors or enzymes .

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